Cas no 628297-55-2 (3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid)
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
- 3-(2-methylpyrazol-3-yl)benzoic acid
- Benzoicacid, 3-(1-methyl-1H-pyrazol-5-yl)-
- OBOMYSVFLSMYLV-UHFFFAOYSA-N
- SBB092923
- 3-(1-methylpyrazol-5-yl)benzoic acid
- AB0065543
- ST2417327
- Z4966
- Benzoic acid, 3-(1-methyl-1H-pyrazol-5-yl)-
- 3-(1-methyl-1H-pyr
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- MDL: MFCD09702398
- Inchi: 1S/C11H10N2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15)
- InChI Key: OBOMYSVFLSMYLV-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)C1=CC=NN1C)=O
Computed Properties
- Exact Mass: 202.07400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Topological Polar Surface Area: 55.1
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138.5 °C
- Boiling Point: 419.6℃ at 760 mmHg
- Flash Point: 207.6°C
- Refractive Index: 1.617
- Solubility: Very slightly soluble (0.42 g/l) (25 º C),
- PSA: 55.12000
- LogP: 1.78530
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335-H412
- Warning Statement: P261-P273-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843212-100mg |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 97% | 100mg |
993.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VC037-250mg |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 97% | 250mg |
1108CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VC037-100mg |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 97% | 100mg |
874CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VC037-1g |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 97% | 1g |
3502CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0120-10g |
3-(1-methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 95% | 10g |
$1570 | 2023-09-07 | |
| Matrix Scientific | 126672-1g |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid, >95% |
628297-55-2 | >95% | 1g |
$1,008.00 | 2021-06-28 | |
| Fluorochem | 226201-250mg |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 95% | 250mg |
£105.00 | 2022-02-28 | |
| Fluorochem | 226201-1g |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 95% | 1g |
£330.00 | 2022-02-28 | |
| Fluorochem | 226201-5g |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid |
628297-55-2 | 95% | 5g |
£1056.00 | 2022-02-28 | |
| TRC | M593158-10mg |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid |
628297-55-2 | 10mg |
$ 50.00 | 2022-06-03 |
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Suppliers
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
Introduction to 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid (CAS No. 628297-55-2)
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 628297-55-2, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid moiety linked to a 1-methyl-1H-pyrazole ring, has garnered attention due to its unique structural properties and potential biological activities. The combination of the aromatic benzoic acid backbone with the heterocyclic pyrazole substituent suggests a rich interplay of electronic and steric effects, making it a promising candidate for further exploration in medicinal chemistry.
The 1-methyl-1H-pyrazole moiety introduces a nitrogen-rich heterocycle, which is well-documented for its role in modulating various biological pathways. Pyrazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer properties. In particular, the presence of the methyl group at the 1-position of the pyrazole ring can influence the compound's solubility, metabolic stability, and interactions with biological targets. The benzoic acid component, on the other hand, is a well-known pharmacophore found in numerous drugs and natural products, contributing to activities such as pain relief, anti-inflammation, and cholesterol reduction.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid with various protein targets. Studies suggest that this compound may interact with enzymes and receptors involved in metabolic disorders and cancer progression. For instance, preliminary docking studies have indicated potential binding affinity with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the pyrazole ring may engage with transcription factors and kinases, suggesting broader therapeutic applications.
In vitro experiments have begun to elucidate the pharmacological profile of 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid. Initial assays have shown mild inhibitory activity against certain inflammatory cytokines, indicating a possible role in modulating immune responses. Furthermore, cell-based assays have revealed dose-dependent effects on proliferation in several cancer cell lines, hinting at potential anticancer applications. These findings align with the growing interest in developing dual-action compounds that can address multiple pathological pathways simultaneously.
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid represents a fascinating challenge for organic chemists. Traditional synthetic routes involve multi-step sequences involving condensation reactions, cyclization processes, and functional group transformations. Recent reports have highlighted novel synthetic strategies that improve yield and purity while reducing environmental impact. For example, catalytic methods employing transition metals have been explored to facilitate key bond-forming steps more efficiently. Such advancements not only enhance the accessibility of this compound but also contribute to sustainable chemical practices.
The structural versatility of 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid allows for facile derivatization, enabling researchers to fine-tune its biological activity through structural modifications. By introducing additional functional groups or altering substituents on the pyrazole or benzoic acid moieties, new analogs can be generated with enhanced potency or selectivity. This flexibility makes it an attractive scaffold for structure-based drug design initiatives aimed at identifying next-generation therapeutics.
As interest in targeted therapies grows, compounds like 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid are being evaluated for their potential in precision medicine approaches. The unique structural features of this molecule may allow it to selectively interact with disease-specific targets while minimizing off-target effects. This aligns with global trends in pharmaceutical development toward personalized and precision-based treatments for complex diseases such as cancer and inflammatory disorders.
The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical and clinical evaluations. While 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid has not yet entered human trials, its promising preclinical data support its progression toward further development stages. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to translate laboratory findings into viable therapeutic options for patients worldwide.
Future research directions for 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid include exploring its mechanism of action in greater detail and identifying optimal formulations for clinical use. Advances in drug delivery systems may enhance its bioavailability and therapeutic efficacy when administered orally or topically. Additionally, investigating its interactions with other therapeutic agents could uncover synergistic effects that further expand its therapeutic potential.
In conclusion,3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid (CAS No. 628297-55-2) represents a compelling compound with significant promise in pharmaceutical research. Its unique structural composition positions it as a valuable tool for studying disease mechanisms and developing novel treatments. As scientific understanding evolves and synthetic methodologies advance,3-(1-Methyl-1H-pyrazol-5-ylyl)benzoic acid is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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